MeSPuRMP
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Overview
Description
6-Methylthiopurine 5'-monophosphate ribonucleotide is an organic molecule.
Scientific Research Applications
Inhibition of Purine Synthesis in Tumor Cells
MeSPuRMP, a metabolite of 6-methylmercaptopurine ribonucleoside (MeSPuRib), plays a critical role in inhibiting purine de novo synthesis. This action leads to the depletion of intracellular purine nucleotides, resulting in cell death in various tumor cell lines. For instance, in Molt F4 human malignant T-lymphoblasts, MeSPuRib's cytotoxicity can be modulated by compounds in the purine salvage pathway. The research highlights the importance of adenine nucleotide depletion in MeSPuRib's cytotoxic effects, suggesting potential applications in cancer treatment strategies (Stet et al., 1995).
Implications for Marine Environmental Protection and Research
While not directly related to this compound, it's important to consider the broader context of experimental activities that manipulate the environment, such as marine scientific research (MSR). This type of research can have significant environmental impacts and raises legal and policy issues. It is crucial to understand the relationship between MSR and marine environmental protection, particularly in light of international guidelines like the 1982 United Nations Convention on the Law of the Sea (Verlaan, 2007).
Enhancing Student Scientific Expression
The Media-Enhanced Science Presentation Rubric (MESPR) is designed to improve student understanding of the experimental method and their ability to present scientific experiment results effectively. This approach aligns with educational goals in science literacy and methodology, aiding students in contributing to the scientific enterprise (Mott et al., 2011).
Properties
CAS No. |
7021-52-5 |
---|---|
Molecular Formula |
C11H15N4O7PS |
Molecular Weight |
378.30 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N4O7PS/c1-24-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(22-11)2-21-23(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
BMYFUCYXRGTQQL-IOSLPCCCSA-N |
Isomeric SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES |
CC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Synonyms |
6-methylmercaptopurine ribonucleoside-5'-phosphate 6-methylmercaptopurine ribonucleotide 6-methylthiopurine ribonucleoside-5'-phosphate Me-TIMP MeSPuRMP methylthioinosine monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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